iso-VQA-ACC Demonstrates 4.4-Fold Selectivity for Constitutive Proteasome (cP) in Purified Systems
iso-VQA-ACC was rationally optimized for high selectivity toward the constitutive proteasome (cP) over the immunoproteasome (iP). Following a screen of N-terminal capping groups on a tripeptide backbone, the incorporation of a 5-methylisoxazolyl ('iso') group yielded the highest cP specific activity and a 4.4-fold selectivity for the cP [1]. This represents a significant improvement over earlier lead substrates in the same development campaign [1].
| Evidence Dimension | Proteasome Isoform Selectivity (cP/iP Activity Ratio) |
|---|---|
| Target Compound Data | 4.4-fold |
| Comparator Or Baseline | Parent tripeptide sequence VQA-ACC (3.0-fold selectivity at 10 µM) |
| Quantified Difference | A 1.4-fold improvement in selectivity over the parent VQA-ACC sequence. |
| Conditions | Purified proteasome assay using rationally designed ACC-based substrates. Assayed at a substrate concentration of 10 µM [1]. |
Why This Matters
This validated 4.4-fold selectivity ratio is the critical performance metric that qualifies iso-VQA-ACC as a suitable tool for distinguishing cP activity from iP activity in biochemical assays.
- [1] Winter, M. B., et al. (2017). Immunoproteasome functions explained by divergence in cleavage specificity and regulation. eLife, 6, e27364. (See Figure 2D). View Source
